

# Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4

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## Compound of Interest

Compound Name:	Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Cat. No.:	B1466299

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An In-depth Technical Guide to **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate** and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Isoxazole Core and a Point of Clarification

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.<sup>[1][2]</sup> Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of potent therapeutic agents.<sup>[2]</sup> Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.<sup>[1][3][4][5]</sup> Notable drugs such as the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring as their core pharmacophore, underscoring its pharmacological significance.<sup>[3]</sup>

This guide focuses on a specific derivative, **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**. It is critical, however, to address a point of ambiguity at the outset. The provided CAS Number, 517870-15-4, corresponds in chemical databases to an isomer, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate.<sup>[6][7]</sup> This document will primarily detail the synthesis and properties of the titled compound (the 3-methyl-4-carboxylate isomer) while providing

comparative data where available to ensure clarity and scientific accuracy for the research community.

## Structural and Physicochemical Profile

The substitution pattern on the isoxazole ring dictates the molecule's steric, electronic, and pharmacokinetic properties. The key components of **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate** are:

- The Isoxazole Core: Provides a stable aromatic scaffold. The weak N-O bond can also be cleaved under certain conditions, offering a route to diverse chemical transformations.[1]
- The 5-(4-bromophenyl) Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile generation of diverse analogues. Its presence also increases lipophilicity, potentially influencing membrane permeability and target engagement.
- The 3-methyl Group: Influences the electronic landscape and steric profile of the molecule.
- The 4-carboxylate Group: The methyl ester at the C4 position is a key functional group. It can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in molecules designed to interact with enzyme active sites or receptors.[8]

## Comparative Physicochemical Data

The following table summarizes key properties for the titled compound and its related isomers to aid in their differentiation.

Property	<b>Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate</b>	<b>Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate</b>	<b>3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid</b>
CAS Number	1228689-61-9 (Reported)[9]	517870-15-4[6][7]	91182-58-0[10]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> BrNO <sub>3</sub>	C <sub>11</sub> H <sub>8</sub> BrNO <sub>3</sub> [6]	C <sub>11</sub> H <sub>8</sub> BrNO <sub>3</sub> [10]
Molecular Weight	282.09 g/mol	282.09 g/mol [6]	282.09 g/mol [10]
Appearance	White to off-white Solid (Predicted)[9]	-	Powder[10]
Boiling Point	403.9±45.0 °C (Predicted)[9]	-	-
Density	1.472±0.06 g/cm <sup>3</sup> (Predicted)[9]	-	-
Melting Point	-	-	216-218 °C[10]
LogP	-	2.89 (Predicted)[6]	2.6 (Predicted)[11]

## Synthesis and Mechanistic Insight

The construction of the substituted isoxazole-4-carboxylate ring is a critical process for accessing this class of compounds. A reliable and efficient method involves the cyclization of a  $\beta$ -enamino ketoester with hydroxylamine.[9]

## Detailed Experimental Protocol

Objective: To synthesize **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**.

Reaction: Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate + Hydroxylamine Hydrochloride  $\rightarrow$  **Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**

Materials:

- Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (1.0 eq)

- Hydroxylamine hydrochloride (1.0 eq)[9]
- Acetic acid (solvent)[9]
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator

**Procedure:**

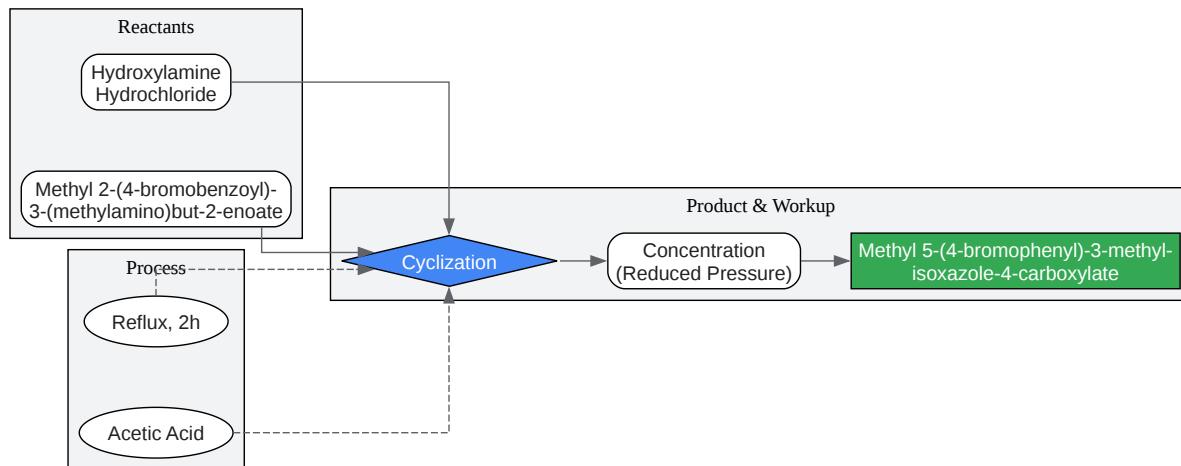
- To a stirred solution of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (2.5 mmol) in acetic acid (10 mL), add hydroxylamine hydrochloride (2.5 mmol) under a nitrogen atmosphere.[9]
- Heat the reaction mixture to reflux and maintain for 2 hours.[9]
- Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and afford the crude product.[9]
- The resulting crude product, **methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate**, can often be used for subsequent steps without further purification or can be purified by column chromatography or recrystallization if required.[9]

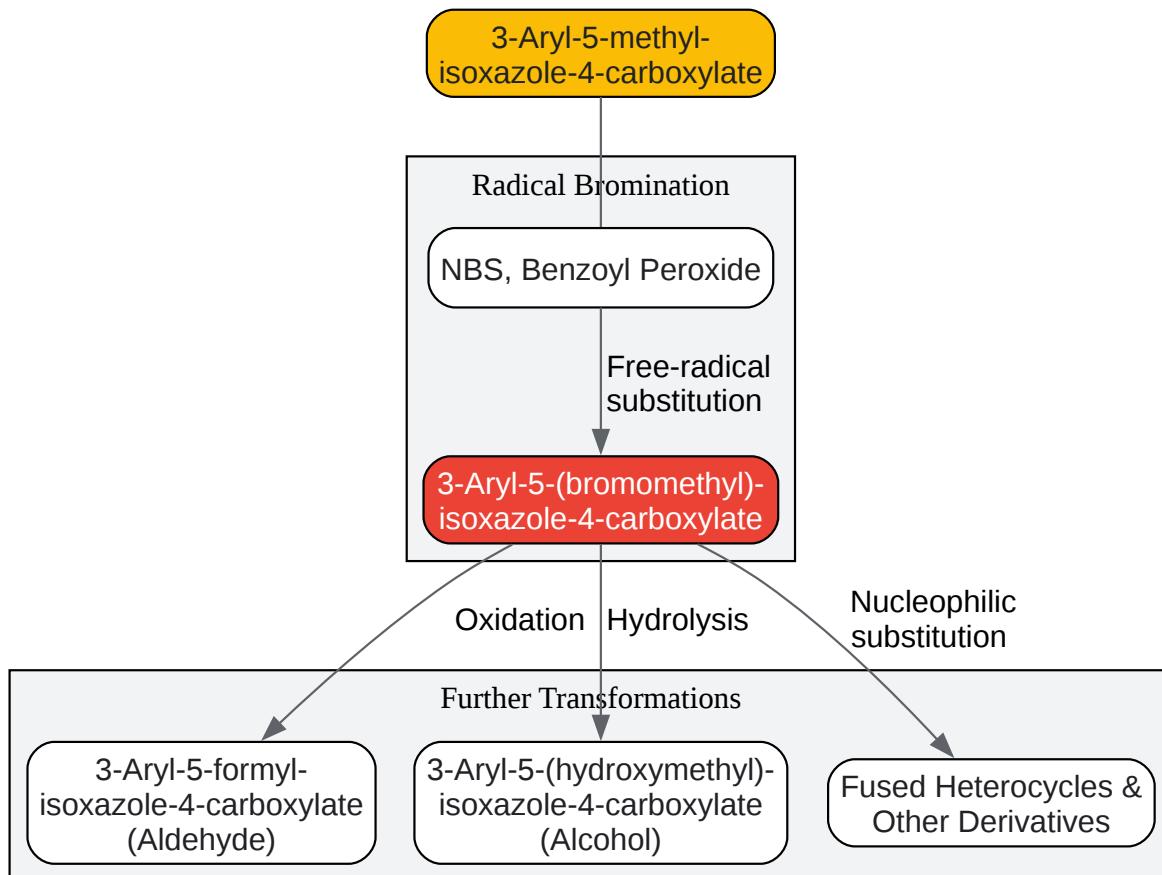
**Causality and Experimental Rationale:**

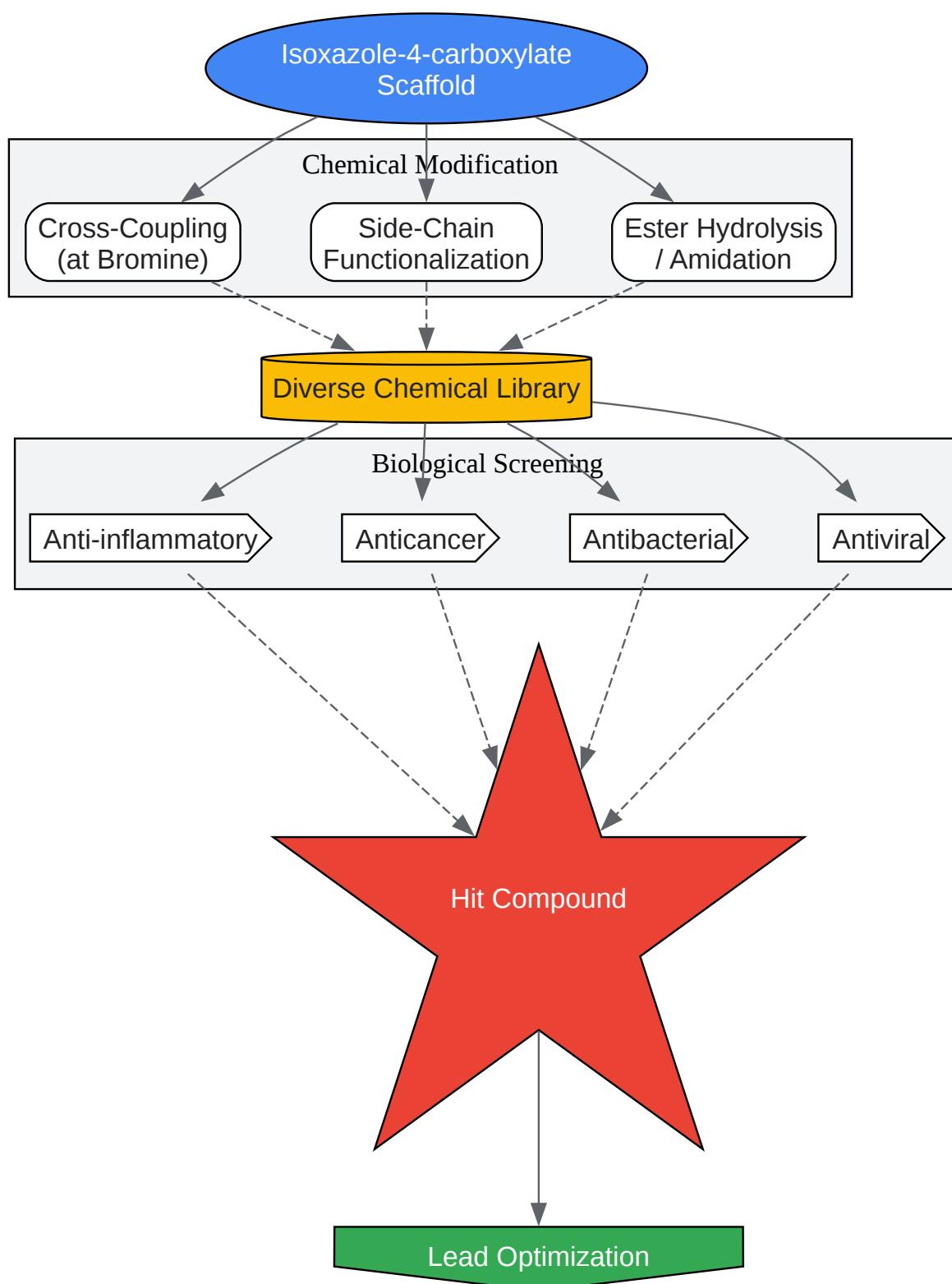
- Hydroxylamine Hydrochloride: Serves as the source of the N-O fragment required to form the isoxazole ring.
- Acetic Acid: Acts as both a solvent and a mild acid catalyst, facilitating the condensation and subsequent cyclization steps.

- Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction to completion.
- Nitrogen Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

## Synthesis Workflow Diagram





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